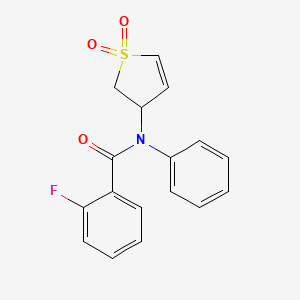

N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-2-fluoro-N-phenylbenzamide

Description

N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-2-fluoro-N-phenylbenzamide is a fluorinated benzamide derivative characterized by a 2,3-dihydrothiophene ring system (1,1-dioxidized) attached to an N-phenyl group and a 2-fluorobenzoyl moiety. This compound belongs to a broader class of sulfone-containing benzamides, which are explored for applications in medicinal chemistry and agrochemicals due to their tunable physicochemical profiles .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluoro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3S/c18-16-9-5-4-8-15(16)17(20)19(13-6-2-1-3-7-13)14-10-11-23(21,22)12-14/h1-11,14H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKNKNPMHFYONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-Dioxido-2,3-dihydro-3-thienyl)-2-fluoro-N-phenylbenzamide (commonly referred to as Compound A) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of Compound A typically involves multi-step organic reactions. Key steps include:

- Chlorination of Benzamide : This step introduces halogen groups essential for biological activity.

- Introduction of Thienyl and Phenyl Groups : Specific reaction conditions and catalysts are required to achieve high purity and yield.

Antiviral Properties

Research indicates that derivatives of N-phenylbenzamide, including Compound A, exhibit antiviral activity against various strains of enteroviruses. In vitro studies have shown that certain derivatives possess low micromolar IC50 values, indicating potent antiviral effects. For instance, one study reported an IC50 value of 5.7 μM against Enterovirus 71 (EV71), with a significantly higher TC50 value (620 μM), suggesting a favorable therapeutic index .

Antitumor Activity

Preliminary investigations into the antitumor potential of Compound A have shown promising results. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, compounds structurally related to Compound A showed IC50 values ranging from 6.26 μM to 20.46 μM across different assays, indicating its potential as an antitumor agent .

Case Studies

- Antiviral Efficacy Against EV71 :

- Cytotoxicity in Cancer Cell Lines :

Summary of Findings

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogs differ in substituent placement and electronic characteristics:

- Fluorine vs.

- Trifluoromethyl Group : The 2-CF₃ analog (CAS 852438-74-5) introduces steric bulk and strong electron-withdrawing effects, which may hinder rotational freedom but enhance metabolic stability .

- Positional Fluorine Isomerism : The 3-fluoro analog (RN 852438-33-6) and 4-fluoro derivative (CAS 898471-52-8) demonstrate how fluorine placement affects dipole moments and intermolecular interactions, such as F···H-N hydrogen bonding observed in crystallographic studies .

Structural and Crystallographic Insights

- The dihydrothiophene sulfone moiety in the target compound contributes to planar rigidity, as seen in related structures like 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (). This rigidity may stabilize π-π stacking or sulfone-mediated hydrogen bonds in crystal lattices .

- The 1,1-dioxido group increases solubility in polar solvents compared to non-oxidized thiophene analogs, a critical factor in bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.